Pharmacokinetics and pharmacodynamics of Cilazaprilat in preclinical models
Pharmacokinetics and pharmacodynamics of Cilazaprilat in preclinical models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cilazaprilat in Preclinical Models
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body into its active metabolite, cilazaprilat.[1][2][3] This conversion primarily occurs in the liver. Cilazaprilat is a potent and specific inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of cilazaprilat, summarizing key data, experimental protocols, and the underlying physiological pathways.
Pharmacokinetics (PK)
Cilazapril is characterized by its excellent oral absorption and subsequent conversion to the active di-acid, cilazaprilat.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Cilazapril is exceptionally well-absorbed after oral administration, with studies in rats indicating an absorption rate of 98%.
-
Metabolism: As a prodrug, cilazapril is hydrolyzed, primarily in the liver, to form the active metabolite cilazaprilat.
-
Distribution: Preclinical studies focus on plasma concentrations of cilazaprilat as the primary indicator of distribution to the target enzyme, ACE, which is present in plasma and various tissues, including the vasculature.
-
Excretion: Elimination of cilazaprilat is predominantly through renal excretion of the unchanged drug.
Quantitative Pharmacokinetic Data
While detailed preclinical pharmacokinetic parameters such as Cmax and AUC are not extensively reported in the provided literature, the following table summarizes available data, supplemented with clinical findings for context.
| Parameter | Species/Model | Dose | Route | Value | Reference |
| Absorption | Rat | N/A | p.o. | 98% | |
| Cmax (Cilazaprilat) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 6.8 ng/mL | |
| Tmax (Cilazaprilat) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 2.3 hours | |
| Half-life (t½) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 5.8 hours (initial phase) | |
| Half-life (t½) | Human (Hypertension) | 5, 10, 20 mg Cilazapril | p.o. | ~1.7 hours (first 8h); ~40 hours (terminal) | |
| Plasma Clearance | Human (Volunteer) | 1, 2, 4 mg Cilazaprilat | i.v. | 7.8, 10.4, 11.8 L/h (dose-dependent) | |
| Renal Clearance | Human (Volunteer) | 1, 2, 4 mg Cilazaprilat | i.v. | 5.3, 8.1, 9.8 L/h (dose-dependent) |
Pharmacodynamics (PD)
The primary pharmacodynamic effect of cilazaprilat is the competitive inhibition of angiotensin-converting enzyme (ACE).
Mechanism of Action
Cilazaprilat is a highly potent and specific inhibitor of ACE. Its in-vitro inhibitory activity (IC50) against ACE from various species is in the low nanomolar range, making it one of the most potent ACE inhibitors available. This inhibition prevents the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction, sodium and water retention, and increased blood pressure. The reduction in angiotensin II levels leads to vasodilation and a decrease in blood pressure.
Quantitative Pharmacodynamic Data
The following table summarizes the key in-vitro and in-vivo pharmacodynamic findings for cilazapril and cilazaprilat in preclinical models.
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| IC50 (ACE Inhibition) | Rabbit (lung ACE) | 1.9 nM | In-vitro ACE inhibition | |
| IC50 (ACE Inhibition) | Hog (lung ACE) | 2.83 nM | In-vitro ACE inhibition | |
| IC50 (ACE Inhibition) | Human (plasma ACE) | 0.61 nM | In-vitro ACE inhibition | |
| Plasma ACE Inhibition | Rat | 0.1 mg/kg p.o. (Cilazapril) | ~76% maximum inhibition | |
| Plasma ACE Inhibition | Rat | 0.25 mg/kg p.o. (Cilazapril) | >95% inhibition | |
| Plasma ACE Inhibition | Cat | 0.1 & 0.3 mg/kg p.o. (Cilazapril) | Dose-dependent; ≥50% for up to 18h | |
| Blood Pressure | Spontaneously Hypertensive Rat | 30 mg/kg/day p.o. (Cilazapril) | Max. systolic BP decrease of 110 mm Hg | |
| Blood Pressure | Renal Hypertensive Dog | 10 mg/kg p.o. (Cilazapril, twice daily) | Max. systolic BP fall of 39 ± 6 mm Hg | |
| Haemodynamics | Anaesthetised Dog | i.v. Cilazapril | Hypotensive response with reduced peripheral resistance |
Experimental Protocols
Detailed protocols from the original studies are proprietary. However, based on published methodologies for ACE inhibitors, a general experimental approach can be outlined.
1. In-Vitro ACE Inhibition Assay
-
Objective: To determine the intrinsic inhibitory potency of cilazaprilat (IC50).
-
Methodology:
-
Enzyme Source: ACE is prepared from rabbit, hog, or human lung tissue homogenates.
-
Substrate: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is used.
-
Incubation: A fixed concentration of the ACE enzyme is incubated with varying concentrations of cilazaprilat.
-
Reaction: The substrate (HHL) is added, and the reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Quantification: The product of the enzymatic reaction (e.g., hippuric acid) is quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The concentration of cilazaprilat that inhibits 50% of the ACE activity (IC50) is calculated from the concentration-response curve.
-
2. In-Vivo Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, and clearance of cilazaprilat after oral administration of cilazapril.
-
Methodology:
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Drug Administration: Cilazapril is administered via oral gavage at single or multiple dose levels.
-
Blood Sampling: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of cilazaprilat are determined using a validated analytical method, such as a radioenzymatic assay, radioimmunoassay, or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) are calculated using non-compartmental analysis software.
-
3. In-Vivo Pharmacodynamic Study (ACE Inhibition and Blood Pressure)
-
Objective: To assess the magnitude and duration of ACE inhibition and the resulting antihypertensive effect.
-
Methodology:
-
Animal Model: Conscious, unrestrained hypertensive models like the Spontaneously Hypertensive Rat (SHR) or induced models like the renal hypertensive dog are used.
-
Instrumentation: Animals may be instrumented with telemetry devices or indwelling catheters for continuous blood pressure monitoring.
-
Drug Administration: Cilazapril is administered orally.
-
Measurements:
-
Blood Pressure & Heart Rate: Monitored continuously or at frequent intervals before and after dosing.
-
Plasma ACE Activity: Blood samples are collected at various time points post-dose. Plasma is assayed for ACE activity, often using an ex-vivo method where the plasma's ability to convert a known amount of angiotensin I is measured.
-
-
Data Analysis: The percentage of ACE inhibition relative to baseline is calculated for each time point. The change in blood pressure from baseline is correlated with the time course of ACE inhibition.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.
Experimental Workflow
Caption: A typical experimental workflow for a preclinical pharmacokinetic/pharmacodynamic study.
Logical Relationship Diagram
Caption: Relationship between Cilazapril dose, pharmacokinetics (PK), and pharmacodynamics (PD).
References
- 1. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
